Phenazocine is classified as a Schedule II controlled substance under the United States Drug Enforcement Administration regulations due to its potential for abuse and dependence. It has been marketed under various brand names, including Narphen and Prinadol, primarily in tablet form for sublingual administration .
The synthesis of phenazocine hydrobromide typically involves several key steps:
Phenazocine has the molecular formula and a molar mass of approximately 321.464 g/mol. Its structure features a complex arrangement typical of benzomorphan derivatives:
Phenazocine undergoes various chemical reactions typical of opioid compounds:
Phenazocine exerts its analgesic effects primarily through:
Phenazocine hydrobromide displays several notable physical and chemical properties:
Phenazocine has been utilized primarily in clinical settings for pain management:
Phenazocine hydrobromide belongs to the benzomorphan class of synthetic opioids, characterized by a distinctive 6,7-benzomorphan core structure. This scaffold features a partially saturated isoquinoline ring system fused with piperidine, resulting in a tricyclic framework that confers high affinity for opioid receptors. The molecular formula of Phenazocine hydrobromide is C₂₂H₂₇NO·HBr, with a molecular weight of 402.4 g/mol [3] [6]. Its chemical name is (1R,9R,13R)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-4-ol hydrobromide [7].
A critical structural feature is the N-phenethyl substitution, which significantly enhances μ-opioid receptor (MOR) affinity compared to simpler N-methyl derivatives like pentazocine. This modification positions Phenazocine as one of the most potent benzomorphan analgesics [4]. Stereochemistry is fundamental to its activity, with the (−)-(R)-enantiomer exhibiting 20-fold greater analgesic potency than morphine, while the (+)-(S)-enantiomer shows only 4-fold morphine potency [2] [7]. The presence of a phenolic hydroxyl group at C-8 contributes to receptor binding through hydrogen bonding interactions [3].
Functionally, benzomorphans exhibit complex receptor profiles. Phenazocine demonstrates high affinity for multiple opioid receptors, with binding constants (Ki) of 0.2 nM for kappa-opioid receptors (KOR), 2 nM for MOR, and 5 nM for delta-opioid receptors (DOR) [2]. This multi-receptor engagement differentiates it from classical opioids like morphine, which primarily target MOR. The N-phenethyl group enhances MOR selectivity, contributing to Phenazocine's potent analgesic effects while reducing dysphoric side effects associated with KOR activation [4].
Table 1: Structural Features of Select Benzomorphan Opioids
Compound | Core Structure | N-Substituent | Key Functional Groups |
---|---|---|---|
Phenazocine | 6,7-Benzomorphan | β-Phenethyl | Phenolic -OH at C-8 |
Pentazocine | 6,7-Benzomorphan | Dimethylallyl | Allyl group at N, -OH at C-8 |
Dezocine | 6,7-Benzomorphan | Methyl | Saturated ring B, -OH at C-3 |
Phenazocine was synthesized in 1959 by pharmacologist Nathan Eddy and chemists Everette May and Frederick Ager at the Sterling-Winthrop Research Institute [2] [8]. Its discovery emerged during systematic exploration of benzomorphan analogs aimed at developing potent analgesics with reduced addiction potential compared to morphine. Initial animal studies demonstrated exceptional promise: Phenazocine exhibited 20-fold greater analgesic potency than morphine in rodent hot-plate tests while producing only one-sixth of morphine's physical dependence in primate models [2].
Clinical development accelerated in the 1960s, with Phenazocine hydrobromide marketed under trade names including Narphen (Europe) and Prinadol (United States). It gained particular attention for its efficacy in postoperative and biliary pain due to reduced sphincter of Oddi spasm compared to morphine [4]. By the 1970s, it was clinically established as an alternative to morphine for moderate-to-severe pain, with studies reporting effective analgesia at approximately one-seventh the dose of morphine [2].
Despite its pharmacological advantages, Phenazocine faced commercial decline due to the emergence of newer opioids and stringent regulations. It was withdrawn from the United Kingdom market in 2001 due to diminishing clinical use [4]. In the United States, it remains classified as a Schedule II controlled substance under the Controlled Substances Act (DEA ACSCN: 9715) but is no longer actively manufactured, with a minuscule 2013 production quota of 6 grams [4] [6].
Table 2: Historical Timeline of Phenazocine Development
Year | Milestone | Significance |
---|---|---|
1959 | Initial synthesis | Discovery by Eddy, May, and Ager at Sterling-Winthrop |
1964 | Clinical efficacy established | Demonstrated analgesic superiority to morphine in humans |
1970s | Commercial availability | Marketed as Narphen and Prinadol globally |
1970 | U.S. Controlled Substance Act | Classified as Schedule II narcotic (DEA No. 9715) |
2001 | U.K. market withdrawal | Discontinued due to declining clinical use |
Phenazocine hydrobromide is pharmacologically classified as a strong opioid agonist with partial agonist activity at kappa-opioid receptors. Its therapeutic indication is formally recognized as "discovery agent" in contemporary databases [6], though historically it was used for acute and chronic pain management. The Anatomical Therapeutic Chemical (ATC) classification system designates it under N02AD02 (Opioids, Benzomorphan Derivatives) [3] [6].
Receptor binding studies reveal Phenazocine's functional complexity:
This multi-receptor profile contributes to its potent analgesia while potentially mitigating typical opioid side effects. Research indicates Phenazocine causes less respiratory depression than morphine and lacks morphine's negative mood effects [2] [4]. However, its KOR activity may induce dysphoria at high doses, limiting clinical utility [2].
Globally, regulatory status reflects controlled substance restrictions:
Phenazocine is not listed in the World Health Organization Essential Medicines List and has no current therapeutic approvals, existing primarily as a pharmacological reference compound. Research applications focus on its unique receptor binding properties, particularly as a template for developing functionally selective opioid ligands with improved therapeutic indices [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1